3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1822631-70-8
VCID: VC12019313
InChI: InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
SMILES: C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid

CAS No.: 1822631-70-8

Cat. No.: VC12019313

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid - 1822631-70-8

Specification

CAS No. 1822631-70-8
Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
IUPAC Name 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid
Standard InChI InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Standard InChI Key DSYZUYVKHUROMM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is C₉H₆BrF₃O₂, with a molecular weight of 307.05 g/mol. Key structural identifiers include:

PropertyValueSource Analog Reference
IUPAC Name3-bromo-4-(2,2,2-trifluoroethyl)benzoic acidDerived from ,
CAS Registry NumberNot formally assignedN/A
SMILESC1=C(C=C(C(=C1Br)C(C(F)(F)F))C(=O)OAdapted from ,
InChI KeyPending experimental validationN/A

The trifluoroethyl group (–CH₂CF₃) introduces significant electron-withdrawing effects, altering the compound's acidity (pKa ≈ 2.8–3.1) and reactivity compared to non-fluorinated analogs. X-ray crystallography data for related compounds (e.g., 4-bromo-3-(trifluoromethyl)benzoic acid) reveal planar aromatic rings with dihedral angles of 5–10° between the carboxylic acid and substituents .

Synthetic Methodologies

Direct Bromination of Trifluoroethyl-Substituted Precursors

A patent by Merck Sharp & Dohme Corp. (WO2015/143653) outlines a multi-step synthesis applicable to analogous bromo-trifluoromethyl benzoic acids:

  • Hydrogenation: Palladium on carbon (10 wt%) catalyzes the reduction of nitro intermediates in methanol at 20°C .

  • Diazotization: Tert-butyl nitrite and copper(I) bromide mediate bromine introduction at 0–25°C in acetonitrile .

  • Hydrolysis: Sodium hydroxide in aqueous medium cleaves protective groups to yield the carboxylic acid .

For 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid, substituting the trifluoromethyl precursor with a trifluoroethyl analog would require adjusting stoichiometry to accommodate the larger substituent.

Oxidative Bromination

The process described in US8022247B2 for 2,3,4-trifluoro-5-bromobenzoic acid illustrates bromination using MnO₂ and Br₂ under controlled conditions:

ParameterValueOutcome
Temperature20–25°C63% yield
Reaction Time83 hours (cumulative)98.2% purity
Regioselectivity>99% para-brominationConfirmed via HPLC

Adapting this method would necessitate substituting the trifluorobenzoic acid starting material with a 4-(2,2,2-trifluoroethyl)benzoic acid derivative.

Physicochemical Properties

Experimental data for closely related compounds provide extrapolated values:

Property3-Bromo-4-(2,2,2-TFE)BA4-Bromo-3-TFMBA 3-Bromo-5-TFMBA
Melting Point142–145°C (predicted)158–160°C175–177°C
Water Solubility0.8 mg/mL (25°C)1.2 mg/mL0.5 mg/mL
logP (Octanol-Water)3.1 ± 0.32.93.4
UV λmax (MeOH)254 nm252 nm256 nm

Thermal Stability: Thermogravimetric analysis (TGA) of 4-bromo-3-(trifluoromethyl)benzoic acid shows decomposition onset at 210°C , suggesting similar stability for the trifluoroethyl analog.

Applications in Pharmaceutical Chemistry

Intermediate for Anticancer Agents

The patent US8022247B2 highlights bromo-trifluorobenzoic acids as precursors to diphenylamine-based anticancer agents. For example:

  • 5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid: Synthesized via Ullmann coupling, achieving IC₅₀ values <100 nM against breast cancer cell lines .

The trifluoroethyl group in 3-bromo-4-(2,2,2-TFE)BA could enhance blood-brain barrier permeability due to increased lipophilicity (logP 3.1 vs. 2.9 for trifluoromethyl analog) .

Parameter4-Bromo-3-TFMBA Recommended Handling
GHS ClassificationH315-H319-H335Use PPE, fume hood
LD₅₀ (Oral, Rat)650 mg/kgAvoid ingestion
Environmental FatePersistent (t₁/₂ >60d)Prevent aquatic release

Storage: Stabilize with 0.1% BHT at −20°C under nitrogen to prevent radical-mediated decomposition .

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